molecular formula C25H44N2O B040200 (2-Aminoethyl)-10,12-tricosadiynamide CAS No. 113377-11-0

(2-Aminoethyl)-10,12-tricosadiynamide

Cat. No. B040200
M. Wt: 388.6 g/mol
InChI Key: PSRIBRPGEMXQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)-10,12-tricosadiynamide, also known as C23H44N2, is a long-chain alkyne that has been used in scientific research for its unique properties. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.

Mechanism Of Action

The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide is not fully understood, but it is believed to interact with lipid membranes and alter their structure and function. This interaction may be related to its use as a probe for studying membrane structure and function.

Biochemical And Physiological Effects

(2-Aminoethyl)-10,12-tricosadiynamide has been shown to have a variety of biochemical and physiological effects, including its ability to alter membrane fluidity and permeability. It has also been shown to affect the activity of enzymes and ion channels.

Advantages And Limitations For Lab Experiments

One advantage of using (2-Aminoethyl)-10,12-tricosadiynamide in laboratory experiments is its ability to selectively interact with lipid membranes, making it a useful tool for studying membrane structure and function. However, its long-chain structure may limit its solubility in aqueous solutions, which may affect its ability to interact with membranes in some experimental conditions.

Future Directions

There are several potential future directions for research involving (2-Aminoethyl)-10,12-tricosadiynamide. These include its use in the development of new biosensors for the detection of biomolecules, its application in the study of protein-protein interactions, and its potential as a therapeutic agent for the treatment of diseases related to membrane structure and function. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide can be achieved through various methods, including the reaction of 10,12-pentacosadiynoic acid with ethylenediamine. The reaction is typically carried out in a solvent, such as ethanol or methanol, under controlled conditions to ensure the formation of the desired product.

Scientific Research Applications

(2-Aminoethyl)-10,12-tricosadiynamide has been used in scientific research for a variety of applications, including its use as a probe for studying membrane structure and function. It has also been used in the development of biosensors for the detection of biomolecules, as well as in the study of protein-protein interactions.

properties

CAS RN

113377-11-0

Product Name

(2-Aminoethyl)-10,12-tricosadiynamide

Molecular Formula

C25H44N2O

Molecular Weight

388.6 g/mol

IUPAC Name

N-(2-aminoethyl)tricosa-10,12-diynamide

InChI

InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28)

InChI Key

PSRIBRPGEMXQGI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN

synonyms

(2-aminoethyl)-10,12-tricosadiynamide
AE-TDA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.